molecular formula C6H12Cl2N4 B1489998 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride CAS No. 2031260-88-3

1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride

Cat. No. B1489998
CAS RN: 2031260-88-3
M. Wt: 211.09 g/mol
InChI Key: YLJXPIAIWAISKB-UHFFFAOYSA-N
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Description

1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula of C6H12Cl2N4 . It has a molecular weight of 211.09 g/mol . It is a solid substance and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c1-6(2-7-1)3-10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

As mentioned earlier, 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride is a solid substance . It is typically stored at room temperature .

Scientific Research Applications

Anti-Tubercular Activity

Research indicates that novel azetidinone derivatives comprising 1,2,4-triazole show promising anti-tubercular activity. A study focusing on the design and development of these compounds revealed their potential against Mycobacterium tuberculosis H37RV strain. Azetidinones were synthesized by reacting Schiff bases with chloroacetyl chloride, followed by the synthesis of amino azetidinones using 4-amino 1,2,4-triazole. The anti-tubercular activity was evaluated using the Alamar Blue assay method, with specific analogues demonstrating significant activity compared to standard drugs (Thomas, George, & Harindran, 2014).

Antimicrobial Agents

Another application of 1,2,4-triazole derivatives includes their role as potent antimicrobial agents. Derivatives synthesized from reactions involving 1H-indol-3-acetic acid and thiocarbohydrazide, followed by reactions with arylaldehydes, have shown significant antimicrobial activities against a variety of bacterial and fungal strains. These findings highlight the diverse medicinal applications of 1,2,4-triazole derivatives in combating microbial infections (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Cholinesterase Inhibitors

1,2,4-Triazole derivatives have also been synthesized and evaluated as cholinesterase inhibitors, showcasing their potential in treating diseases associated with cholinesterase activity. The compounds synthesized from the reaction of 1H-indol-3-acetic acid with thiocarbohydrazide, followed by their reaction with arylaldehydes, have been identified as promising anticholinesterase agents. Their inhibitory effects on acetylcholinesterase (AChE) suggest their applicability in addressing disorders related to AChE activity (Mohsen, 2012).

Anticancer Activity

Triazole derivatives have been explored for their anticancer activity as well. Studies involving the synthesis and evaluation of aziridine-1,2,3-triazole hybrid derivatives against cancer cell lines have demonstrated that some compounds exhibit high efficiency. This highlights the potential of triazole derivatives in developing new anticancer treatments (Dong, Wu, & Gao, 2017).

Insecticidal Agents

The synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones through green synthesis processes has shown potential insecticidal activity against Periplaneta americana. This application signifies the role of 1,2,4-triazole derivatives in agricultural sciences as potential insecticidal agents (Jain, Sharma, & Kumar, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements have also been provided, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

1-(azetidin-3-ylmethyl)-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-6(2-7-1)3-10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJXPIAIWAISKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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